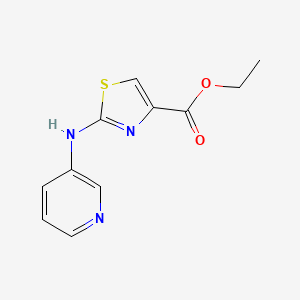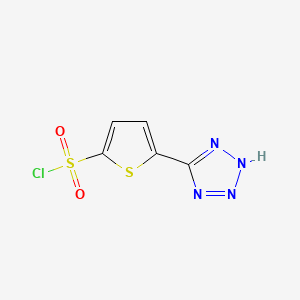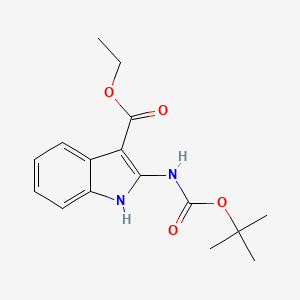
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate
Übersicht
Beschreibung
The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine . This is a common step in peptide synthesis and other organic reactions involving amines.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate and its derivatives are primarily utilized in chemical synthesis. For instance, Carbone et al. (2013) synthesized derivatives of this compound as deazaanalogues of the bis-indole alkaloid topsentin, though they exhibited moderate activity against certain cancer cell lines (Carbone et al., 2013). Similarly, Magata et al. (2017) described the enantioselective synthesis of a related compound with high optical purity, showcasing the compound's relevance in stereochemically controlled synthesis (Magata et al., 2017).
Polymer and Nanoparticle Synthesis
Yildirim et al. (2016) utilized a derivative of this compound in the synthesis of a pH- and redox-responsive nanoparticle system for spatially controlled delivery of hydrophobic drugs (Yildirim et al., 2016). This illustrates the compound's potential in developing advanced drug delivery systems.
Organic Synthesis and Drug Development
The compound and its derivatives are also involved in various organic synthesis processes. For example, Ivanov et al. (2017) developed a novel method for the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines using a related compound (Ivanov et al., 2017). Such processes are fundamental in the creation of new drugs and materials.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amino acids, are often used in peptide synthesis .
Mode of Action
Boc-protected amino acids, which share a similar structure, are known to be used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
In the context of peptide synthesis, the introduction of the boc group can influence the formation of peptide bonds, which are crucial in the creation of proteins .
Result of Action
In the context of peptide synthesis, the use of boc-protected amino acids can facilitate the formation of specific peptide sequences, which can have various biological effects depending on the sequence formed .
Action Environment
Factors such as temperature, ph, and the presence of other reactive groups can influence the effectiveness and stability of boc-protected amino acids in peptide synthesis .
Biochemische Analyse
Biochemical Properties
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amino groups during chemical reactions, preventing unwanted side reactions . This interaction is essential for the selective formation of peptide bonds in the presence of multiple reactive groups.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, the Boc group can be removed under specific conditions, allowing the free amino group to participate in further biochemical reactions . This deprotection step is critical for the compound’s role in modulating cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino group from nucleophilic attack. Upon deprotection, the free amino group can interact with other molecules, such as enzymes or receptors, leading to enzyme inhibition or activation and changes in gene expression . This mechanism is vital for the compound’s function in biochemical synthesis and cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its Boc group can be hydrolyzed under acidic conditions, leading to the release of the free amino group . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic effects, such as enzyme inhibition or disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s Boc group can be removed enzymatically or chemically, allowing the free amino group to participate in further metabolic reactions . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCCBKFSBGPNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680529 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-04-9 | |
| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)
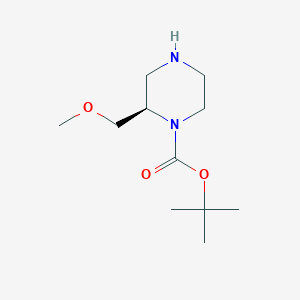
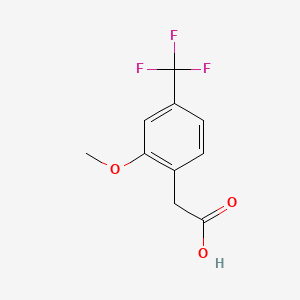
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)


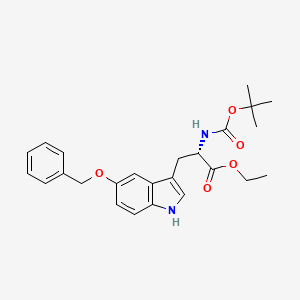
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)
